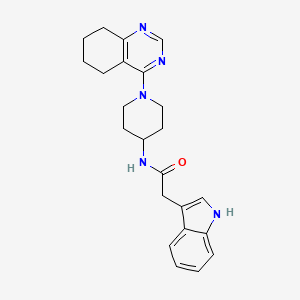

2-(1H-indol-3-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-indol-3-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Versatile Building Blocks for Bioactive Compounds

Researchers have found that chiral oxazolopiperidone lactams, which are structurally related to the compound , serve as versatile intermediates in the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. These lactams facilitate the introduction of substituents in a regio- and stereocontrolled manner, enabling the synthesis of a wide range of enantiopure polysubstituted piperidines and complex indole alkaloids, among others. This approach has been highlighted for its potential in expanding the scope of synthetic organic chemistry and pharmaceutical development (Escolano, Amat, & Bosch, 2006).

Synthesis of Structurally Novel Compounds

Another study demonstrated the [3+3] cyclization reactions of β-nitroenamines and β-enaminonitriles with α,β-unsaturated carboxylic acid chlorides to synthesize new indolizidines, quinolizidines, and octahydro-pyrido[1,2-a]azepines of lactam type. This research contributes to the development of novel synthetic routes for creating structurally diverse lactam-based compounds with potential applications in medicinal chemistry (Pilipecz et al., 2008).

Enantioselective Synthesis of Alkaloids

Further research into phenylglycinol-derived lactams, closely related to the chemical structure of interest, has led to the enantioselective synthesis of various piperidine-containing alkaloids. This methodology has been applied to the synthesis of madangamines, decahydroquinoline, tetrahydroisoquinoline alkaloids, and indole alkaloids, showcasing the utility of these lactams in producing bioactive alkaloids with potential pharmaceutical applications (Amat et al., 2011).

Antimicrobial and Anticancer Activity

In a more targeted application, a series of derivatives structurally related to the compound of interest was synthesized and evaluated for their antimicrobial and anticancer activities. This research demonstrates the potential of these compounds in serving as leads for the development of new antimicrobial and anticancer agents, contributing to the field of drug discovery (Mehta et al., 2019).

Wirkmechanismus

Target of Action

Related compounds have been found to inhibit α-glucosidase , a key enzyme in carbohydrate digestion .

Mode of Action

Similar compounds have been found to exhibit non-competitive inhibition on α-glucosidase . This suggests that the compound may bind to an allosteric site on the enzyme, changing its conformation and reducing its activity .

Biochemical Pathways

Inhibition of α-glucosidase would affect the breakdown of oligosaccharides and disaccharides to α-glucose , potentially impacting glucose metabolism and insulin response pathways.

Result of Action

Related compounds have been found to reduce pro-inflammatory gene expression/mrna levels significantly in arthritic rats .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c29-22(13-16-14-24-20-7-3-1-5-18(16)20)27-17-9-11-28(12-10-17)23-19-6-2-4-8-21(19)25-15-26-23/h1,3,5,7,14-15,17,24H,2,4,6,8-13H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLUELRIMDCGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B2576888.png)

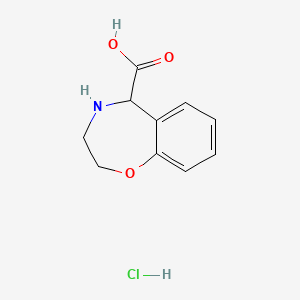

![2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2576889.png)

![3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol](/img/structure/B2576890.png)

![7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2576894.png)

![2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide](/img/structure/B2576909.png)